molecular formula C6H5BrClN B065680 3-Bromo-2-chloro-6-methylpyridine CAS No. 185017-72-5

3-Bromo-2-chloro-6-methylpyridine

Cat. No. B065680
M. Wt: 206.47 g/mol
InChI Key: JVDQYSIJBRTRMS-UHFFFAOYSA-N
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Patent
US09321727B2

Procedure details

In a 500 ml two-necked-round-bottom flask, 3-bromo-2-chloro-6-methylpyridine (CAN 185017-72-5) (4.0 g, 19.4 mmol) was suspended in H2O (160 ml) to give a colorless suspension. Under stirring, sodium dodecyl sulfate (64 mg, 222 μmol) and KMnO4 (9.19 g, 58.1 mmol) were added. The reaction mixture was stirred at 100° C. for 18 h. The reaction was then cooled to RT and 100 ml NaHSO3-solution (40%) was added dropwise under ice bath-cooling (decolorization). A white precipitate formed and the mixture was stirred a further 30 min. The reaction mixture was acidified with 120 ml 2N-HCl followed by extraction with ethyl acetate (2×200 ml). The combined organic layer was dried over Na2SO4, filtered off and concentrated in vacuo to give a white solid containing a mixture of starting material and the product. The solid was dissolved in 50 ml TBME/THF 9:1 and under stirring was added 15 ml 2N—NaOH which formed a suspension. The suspension was then extracted with 100 ml water. The water-layer was washed with 50 ml TBME. The water-layer was acidified with 20 ml 2N-HCl which was then extracted with a mixture TBME/THF 9:1 (2×50 ml). The combined organic layers were dried over Na2SO4, filtered off and concentrated in vacuo to dryness to give the title compound (1.8 g, 39%) as a white solid; MS (LC/MS): 235.9[M−H]−.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
TBME THF
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
9.19 g
Type
reactant
Reaction Step Six
Quantity
64 mg
Type
catalyst
Reaction Step Six
Yield
39%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[O-:10][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+].[ClH:21].[OH-:22].[Na+]>O.CC(OC)(C)C.C1COCC1.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:22])=[N:4][C:3]=1[Cl:21] |f:1.2,3.4,6.7,9.10,11.12|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
TBME THF
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)OC.C1CCOC1
Step Six
Name
Quantity
9.19 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
64 mg
Type
catalyst
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless suspension
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 100° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
STIRRING
Type
STIRRING
Details
the mixture was stirred a further 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
ADDITION
Type
ADDITION
Details
containing
ADDITION
Type
ADDITION
Details
a mixture of starting material
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
formed a suspension
EXTRACTION
Type
EXTRACTION
Details
The suspension was then extracted with 100 ml water
WASH
Type
WASH
Details
The water-layer was washed with 50 ml TBME
EXTRACTION
Type
EXTRACTION
Details
was then extracted with a mixture TBME/THF 9:1 (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.